methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Description
Methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a fused thiazole and pyridine ring system. The methyl ester group at position 2 enhances its utility as a building block in medicinal chemistry and materials science. The compound is commercially available as a high-cost research chemical, priced at €692.00 for 50 mg .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)7-10-5-3-2-4-9-6(5)13-7/h9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJJUIBCAWFLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated pyridine derivative.
Introduction of the Carboxylate Group: The carboxylate group is introduced via a carboxylation reaction, often using carbon dioxide under pressure in the presence of a base.
Methylation: The final step involves the methylation of the carboxylate group to produce the desired compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different functional groups, such as alkylated or halogenated compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Research indicates that methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate exhibits significant antimicrobial activity. A study conducted by researchers found that derivatives of this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages.
Data Summary: Inhibition of Cytokines
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 50 |
| IL-6 | 120 | 30 |
Agricultural Applications
2.1 Pesticidal Activity
This compound has shown promise as a pesticide. Studies indicate its effectiveness against common agricultural pests such as aphids and whiteflies.
Case Study: Pesticidal Efficacy
- Target Pests :
- Aphids
- Whiteflies
- Application Rate :
- 200 g/ha
- Efficacy Rate :
- Aphids: 85% mortality after 48 hours
- Whiteflies: 90% mortality after 48 hours
Material Science Applications
3.1 Polymer Synthesis
This compound is being explored for its potential use in synthesizing novel polymers with enhanced properties. Its unique structure allows for the introduction of thiazole units into polymer backbones.
Data Summary: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control Polymer | 30 | 10 |
| Polymer with Thiazole Unit | 50 | 20 |
Mechanism of Action
The mechanism by which methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological or therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Ring Size and Fusion Position
- Methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate
- Ethyl 5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate Difference: Thiazolo-pyridine fusion at [5,4-c] instead of [5,4-b], with an additional methyl group at position 3. Molecular weight: 226.30 g/mol .
(b) Functional Group Modifications
- 4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]Pyridine-2-Carbonitrile Hydrochloride
- 2-(4-Methylphenyl)-4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]Pyridine Dihydrobromide
Physicochemical Properties
Functional Implications
- Reactivity : The methyl ester in the target compound offers a site for hydrolysis to carboxylic acids, enabling further derivatization.
Biological Activity
Methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate is a synthetic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H8N2O2S
- Molecular Weight : 220.25 g/mol
- IUPAC Name : this compound
- CAS Number : 137951986
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.21 to 0.25 μg/mL against Pseudomonas aeruginosa and Escherichia coli .
- Biofilm Inhibition : It also showed effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential use in treating biofilm-associated infections .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The findings indicated a promising profile for anticancer activity.
- Cell Lines Tested : The compound was tested on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells using the MTT assay.
- Results : It exhibited IC50 values indicating significant cytotoxicity against these cell lines .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism and proliferation.
- Receptor Binding : It can bind to cellular receptors to modulate signaling pathways that lead to apoptosis in cancer cells.
- DNA Interaction : There is potential for interaction with DNA or RNA, influencing gene expression and cellular growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups appears to enhance its biological properties:
| Functional Group | Effect on Activity |
|---|---|
| Methoxy Group | Increases solubility and bioavailability |
| Thiazole Ring | Essential for antimicrobial and anticancer activity |
| Carboxylate Group | Enhances binding affinity to target proteins |
Case Studies
Several case studies have documented the efficacy of this compound:
- Antimicrobial Study :
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of substituted pyridine precursors with thioamide derivatives. For example, ethanol or methanol is often used as a solvent under reflux conditions (70–80°C), with catalytic acetic acid to promote cyclization. Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of pyridine to thioamide) and reaction time (typically 6–12 hours), monitored by thin-layer chromatography (TLC) .
- Data Consideration : Variations in solvent polarity (e.g., ethanol vs. DMF) significantly impact reaction kinetics. Ethanol yields 70–80% purity, while DMF may accelerate the reaction but require post-synthesis purification via column chromatography .
Q. How is the structural integrity of this compound verified post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the thiazolo-pyridine core, with characteristic shifts for the methyl ester group (δ ~3.8 ppm for H; δ ~165–170 ppm for C) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 226.0743 for CHNOS) .
- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) provides definitive confirmation of the fused bicyclic structure .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for thiazolo-pyridine derivatives?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–50 µg/mL) may arise from variations in bacterial strains, assay protocols, or compound purity.
- Methodological Adjustments :
- Standardize testing using CLSI guidelines for broth microdilution.
- Verify compound purity (>95%) via HPLC before bioassays.
- Include positive controls (e.g., ciprofloxacin) to calibrate activity thresholds .
Q. How can computational modeling guide the design of analogs with enhanced target binding?
- Approach :
Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding between the carboxylate group and active-site residues (e.g., Arg).
QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with inhibitory potency to prioritize synthetic targets .
- Validation : Synthesize top candidates and validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What are the critical considerations for scaling up synthesis while maintaining reproducibility?
- Process Optimization :
- Replace batch reactors with flow chemistry setups to improve heat/mass transfer.
- Implement in-line FTIR for real-time monitoring of intermediate formation.
- Purity Challenges : Scalability often introduces impurities (e.g., dimerization byproducts). Mitigate via gradient elution in preparative HPLC or recrystallization from ethyl acetate/hexane mixtures .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during pharmacokinetic studies?
- Strategies :
- Use co-solvents (e.g., 10% DMSO in PBS) with sonication to achieve homogeneous dispersion.
- Derivatize the carboxylate group to a more hydrophilic moiety (e.g., sodium salt) while retaining activity .
Q. What advanced techniques characterize degradation products under physiological conditions?
- Analytical Workflow :
Forced Degradation : Expose the compound to pH 1–13 buffers, UV light, and oxidative stress (HO).
LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed carboxylic acid) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
